molecular formula C9H8N2O2 B6154598 4-(5-amino-1,2-oxazol-3-yl)phenol CAS No. 887591-61-9

4-(5-amino-1,2-oxazol-3-yl)phenol

Cat. No.: B6154598
CAS No.: 887591-61-9
M. Wt: 176.17 g/mol
InChI Key: JYUSLHBNFRKVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-amino-1,2-oxazol-3-yl)phenol is a heterocyclic compound that contains both an oxazole ring and a phenol group. The oxazole ring is a five-membered ring with one oxygen and one nitrogen atom, while the phenol group consists of a hydroxyl group attached to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1,2-oxazol-3-yl)phenol typically involves the formation of the oxazole ring followed by the introduction of the amino group and the phenol group. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazoline can then be oxidized to the oxazole using commercial manganese dioxide .

Industrial Production Methods

This may include the use of continuous flow reactors and heterogeneous catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1,2-oxazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form different derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, reduced amines, and substituted phenols, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(5-amino-1,2-oxazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-amino-1,2-oxazol-3-yl)phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methyl-1,2-oxazol-3-yl)phenol
  • 4-(5-chloro-1,2-oxazol-3-yl)phenol
  • 4-(5-nitro-1,2-oxazol-3-yl)phenol

Uniqueness

4-(5-amino-1,2-oxazol-3-yl)phenol is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and interactions compared to other similar compounds.

Properties

IUPAC Name

4-(5-amino-1,2-oxazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9-5-8(11-13-9)6-1-3-7(12)4-2-6/h1-5,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUSLHBNFRKVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678908
Record name 4-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-61-9
Record name 4-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.